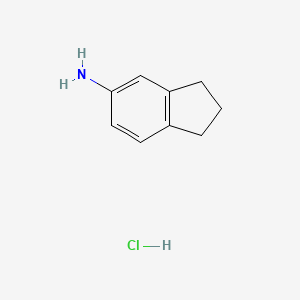

2,3-Dihydro-1h-inden-5-amine hydrochloride

描述

属性

IUPAC Name |

2,3-dihydro-1H-inden-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKOBSJNKCXVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2,3 Dihydro 1h Inden 5 Amine Hydrochloride

Amine Group Transformations

The primary amine at the C-5 position of the indane scaffold is a versatile functional group that readily participates in a wide array of chemical reactions typical of aromatic amines. These transformations allow for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of 5-aminoindane possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles such as alkyl and acyl halides.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond between the amine and an alkyl group. Direct alkylation can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation, producing secondary and tertiary amines. More controlled and selective methods often employ reductive amination or specialized catalytic systems. For instance, "hydrogen borrowing" or "hydrogen autotransfer" methodologies using manganese or other transition metal catalysts allow for the N-alkylation of amines with alcohols, offering an atom-efficient route where water is the only byproduct. nih.gov A recently developed platform utilizes a combination of copper and photoredox catalysis (Copper-HARC) for the N-alkylation of a wide range of N-nucleophiles with alkyl bromides, including strained cyclic systems. princeton.edu

N-Acylation: The reaction of the amine with acylating agents like acyl chlorides or anhydrides is a fundamental transformation used to form amides. mdpi.com This reaction is often rapid and can be performed under catalyst-free conditions or with the aid of a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl). orientjchem.org N-acylation is also a common strategy to protect the amine group during subsequent reactions or to introduce specific functionalities. mdpi.comnih.gov For example, acylation can be performed using acetic anhydride (B1165640) in various solvents or even neat, often providing high yields in short reaction times. orientjchem.org

| Reaction Type | Reagent Class | Catalyst/Conditions | Product Type | Key Features |

| N-Alkylation | Alcohols | Manganese Pincer Complexes, Base (e.g., t-BuOK) | Secondary/Tertiary Amines | High chemoselectivity, tolerates various functional groups. nih.gov |

| N-Alkylation | Alkyl Bromides | Copper Metallaphotoredox, [Ir] Photocatalyst, Base | Secondary/Tertiary Amines | Broad substrate scope, including strained and complex alkyl groups. princeton.edu |

| N-Acylation | Acyl Chlorides, Anhydrides | Often Catalyst-Free or with a Stoichiometric Base | Amides | Generally high-yielding and fast; used for protection or functionalization. orientjchem.org |

| N-Acylation | Acetonitrile | Alumina, High Temperature/Pressure (Flow Chemistry) | Acetamides | Uses a less hazardous acetylating agent. |

This table presents generalized data for N-alkylation and N-acylation reactions of amines.

Formation of Amides, Ureas, and Carbamates

Building upon N-acylation, the amine group serves as a key precursor for the synthesis of amides, ureas, and carbamates, which are important moieties in medicinal chemistry.

Amides: As discussed, amides are readily formed from the reaction of 2,3-dihydro-1H-inden-5-amine with carboxylic acids (using a coupling agent like EDCI), acyl chlorides, or anhydrides. organic-chemistry.org The reaction with an acyl chloride in a suitable solvent like Cyrene™, often in the presence of a base like triethylamine, is a highly efficient method. organic-chemistry.org

Ureas: Urea derivatives can be synthesized through several routes. The most direct method involves reacting the amine with an isocyanate. commonorganicchemistry.com This reaction is typically performed in an inert solvent and does not require a base. commonorganicchemistry.com Alternative methods use phosgene (B1210022) substitutes like carbonyldiimidazole (CDI) or triphosgene (B27547) to first generate an isocyanate in situ, which then reacts with a second amine. commonorganicchemistry.com Other approaches include the palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) or the carbonylation of amines with carbon monoxide. doubtnut.comorganic-chemistry.org

Carbamates: Carbamates can be prepared by trapping an in-situ generated isocyanate with an alcohol. organic-chemistry.orgorganic-chemistry.org The isocyanate can be formed from the amine via a Curtius rearrangement of a corresponding acyl azide (B81097) or by reacting the amine with a phosgene equivalent. organic-chemistry.org Greener, more modern methods involve the three-component coupling of an amine, carbon dioxide, and an alkyl halide, often catalyzed or promoted by a base like DBU or cesium carbonate. organic-chemistry.orgnih.gov This avoids the use of toxic phosgene and utilizes CO2 as a cheap C1 source. nih.gov

| Derivative | Common Reagents | Reaction Name/Type | Key Characteristics |

| Amides | Acyl Chlorides, Anhydrides | N-Acylation | Efficient, often high-yielding, versatile. organic-chemistry.org |

| Ureas | Isocyanates | Isocyanate Addition | Direct and often quantitative reaction. commonorganicchemistry.com |

| Ureas | Carbonyl diimidazole (CDI), Amines | Phosgene Substitute Method | Avoids highly toxic phosgene; order of addition is crucial. commonorganicchemistry.com |

| Carbamates | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Carbamoylation | Forms Boc-protected amine, a common intermediate. organic-chemistry.org |

| Carbamates | CO₂, Alkyl Halide, Base (e.g., DBU) | Three-Component Coupling | Utilizes CO₂ as a C1 building block; environmentally benign. nih.gov |

This table summarizes common synthetic routes to amides, ureas, and carbamates from a primary amine.

Oxidation and Reduction of the Amine Moiety

Transformations involving a change in the oxidation state of the nitrogen atom are less common than derivatizations but are fundamentally important.

Oxidation: The direct oxidation of primary aromatic amines like 5-aminoindane can be complex and is often difficult to control. Strong oxidizing agents can lead to the formation of a mixture of products, including colored polymeric materials. The specific outcome depends heavily on the oxidant and reaction conditions. Under certain circumstances, oxidation can lead to nitroso, nitro, or azo compounds, but these reactions often suffer from low yields and lack of selectivity.

Reduction: The reduction of the amine moiety itself is not a typical transformation. However, the synthesis of 5-aminoindane often proceeds via the reduction of a precursor, most commonly a nitro group. The reduction of a nitroindane to an aminoindane is a key synthetic step. researchgate.net This transformation is typically achieved with high efficiency using methods like catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), or by using chemical reducing agents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH). researchgate.netgoogle.com The reduction of an oxime, such as 2-indanone (B58226) oxime, can also yield an aminoindane. google.com

Aromatic Ring Functionalization

The benzene (B151609) ring of the indane system, activated by the powerful electron-donating amino group, is susceptible to functionalization through various reactions.

Electrophilic Aromatic Substitution Reactions

The amine group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution (SEAr) reactions. cognitoedu.orgwikipedia.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance, increasing the electron density at the ortho (C-6) and para (C-4) positions relative to the amine. doubtnut.comwikipedia.org

Consequently, reactions such as halogenation, nitration, and sulfonation would be expected to yield predominantly 4- and 6-substituted products. However, the strong activating nature of the amine can lead to poly-substitution, and its basicity can cause complications with the strong acids often used as catalysts in these reactions (e.g., H₂SO₄, AlCl₃). Under strongly acidic conditions, the amine is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. libretexts.org Therefore, controlling the reaction conditions is critical to achieving the desired regioselectivity. To circumvent these issues, the amine is often temporarily converted to an amide (e.g., an acetamide), which is less activating but still an ortho-, para-director, and can be hydrolyzed back to the amine after the substitution step. libretexts.org

| Reaction | Typical Reagents | Directing Influence of -NH₂ | Directing Influence of -NH₃⁺ (in acid) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho, Para (C-4, C-6) | Meta (C-7) |

| Nitration | HNO₃, H₂SO₄ | Ortho, Para (C-4, C-6) | Meta (C-7) |

| Sulfonation | Fuming H₂SO₄ | Ortho, Para (C-4, C-6) | Meta (C-7) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho, Para (C-4, C-6) | Reaction is generally unsuccessful due to deactivation. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho, Para (C-4, C-6) | Reaction is generally unsuccessful due to deactivation. |

This table illustrates the expected regiochemical outcomes for electrophilic aromatic substitution on the 5-aminoindane ring system under different conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination specifically forms carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgopenochem.org

In the context of functionalizing the aromatic ring of 2,3-dihydro-1H-inden-5-amine, a halogenated derivative (e.g., 4-bromo- or 6-bromo-2,3-dihydro-1H-inden-5-amine) would be used as the substrate. This halo-aminoindane could then be coupled with a variety of primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., X-Phos, BINAP), and a base. organic-chemistry.org This strategy allows for the synthesis of complex diaryl or alkyl-aryl amines where one of the aryl groups is the indane scaffold itself. The presence of the unprotected primary amine on the indane ring is a challenge, but methods have been developed for the successful amination of heteroaryl halides containing unprotected N-H groups, demonstrating the feasibility of such selective couplings. mit.edu

Alternatively, the amine group of 2,3-dihydro-1H-inden-5-amine can itself act as the nucleophilic coupling partner with a different aryl halide. This N-arylation reaction would result in a secondary diarylamine and represents a transformation of the amine group (as in section 3.1.1) rather than a functionalization of a new position on the aromatic ring.

Halogenation and Subsequent Functionalization

The introduction of halogen atoms onto the 2,3-dihydro-1H-inden-5-amine core can occur at either the aromatic ring or the benzylic position of the cyclopentane (B165970) ring. The regioselectivity of the halogenation is dependent on the reaction conditions and the nature of the halogenating agent.

Aromatic Halogenation: The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct halogenation of 5-aminoindan (B44798) would be expected to occur at the positions ortho to the amino group (positions 4 and 6). However, the high reactivity of the amino group can lead to multiple halogenations and side reactions. To control the reaction, the amino group is often protected, for instance as an acetamide. The N-acyl group is still an ortho-, para-director but is less activating than the free amine, allowing for more controlled, regioselective halogenation.

Benzylic Halogenation: The benzylic C-H bonds at the C1 position of the cyclopentane ring are susceptible to radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator. This leads to the formation of 1-bromo-5-aminoindan derivatives. These benzylic halides are versatile intermediates for further functionalization.

Subsequent Functionalization: The halogenated derivatives of 2,3-dihydro-1H-inden-5-amine are valuable precursors for a variety of functionalized molecules, primarily through transition metal-catalyzed cross-coupling reactions. nobelprize.org For instance, aryl halides can be subjected to reactions such as Suzuki, Stille, and Sonogashira couplings to form new carbon-carbon bonds. youtube.comlibretexts.org Palladium-catalyzed cyanation of aryl halides is another important transformation to introduce a nitrile group. nobelprize.org The resulting halo-indanones can undergo further reactions; for example, 7-halo-1-indanones can be synthesized from 7-aminoindan-1-one. researchgate.net

The following table summarizes some representative functionalization reactions of halogenated indane derivatives.

| Starting Material | Reagent(s) | Product Type | Reaction Type |

| Aryl Halide (e.g., 6-bromo-5-aminoindan) | Arylboronic acid, Pd catalyst, base | Biaryl derivative | Suzuki Coupling |

| Aryl Halide (e.g., 6-bromo-5-aminoindan) | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne | Sonogashira Coupling |

| Aryl Halide (e.g., 6-bromo-5-aminoindan) | Zn(CN)₂, Pd catalyst | Aryl nitrile | Cyanation |

| 1-Bromoindan derivative | DMSO, base | 1-Indanone (B140024) derivative | Kornblum Oxidation |

Cyclopentane Ring Transformations

Modifications of the five-membered ring of 2,3-dihydro-1H-inden-5-amine hydrochloride are key to accessing a diverse range of derivatives with varied structural and stereochemical properties.

Selective Oxidation: The cyclopentane ring of indane derivatives can be selectively oxidized at the benzylic C1 position to yield the corresponding 1-indanone. This transformation is a fundamental reaction for this class of compounds. nih.gov A variety of oxidizing agents have been employed for this purpose, ranging from stoichiometric strong oxidants like chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄) to more recent catalytic methods. masterorganicchemistry.com The oxidation of indane itself to 1-indanone has been used as a model reaction to test the efficacy of different oxidation procedures. ukim.mk For substrates with functional groups sensitive to harsh conditions, milder, catalytic systems are preferred. nih.gov

Further oxidation of the resulting 1-indanone can lead to ring-opening. The Baeyer-Villiger oxidation of cyclic ketones, such as 1-indanone, using peroxy acids (e.g., m-CPBA) or other peroxides, results in the formation of a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgnih.govsigmaaldrich.com In the case of 1-indanone, this would yield a dihydrocoumarin (B191007) derivative. More aggressive oxidation of 1-indanone, for instance with chromic acid, can cleave the cyclopentane ring to form homophthalic acid. orgsyn.org

Selective Reduction: The carbonyl group of 1-indanone derivatives, obtained from the oxidation of the indane core, can be selectively reduced to a hydroxyl group, yielding 1-indanol (B147123) derivatives. This reduction can be achieved with a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the choice of reagent and the steric environment around the carbonyl group.

The table below provides examples of oxidation and reduction reactions on the indane cyclopentane ring.

| Starting Material | Reagent(s) | Product | Transformation |

| Indane derivative | KMnO₄ or CrO₃ or catalytic oxidant | 1-Indanone derivative | Benzylic Oxidation masterorganicchemistry.comukim.mk |

| 1-Indanone derivative | m-CPBA | Dihydrocoumarin derivative | Baeyer-Villiger Oxidation wikipedia.orgsigmaaldrich.com |

| 1-Indanone derivative | Chromic acid | Homophthalic acid | Oxidative Cleavage orgsyn.org |

| 1-Indanone derivative | NaBH₄ or LiAlH₄ | 1-Indanol derivative | Carbonyl Reduction |

The indane scaffold is a common platform for the synthesis of chiral molecules, and the introduction of chirality is often achieved through modifications of the cyclopentane ring, particularly at the C1 and C2 positions. A prevalent strategy involves the asymmetric reduction of a prochiral 1-indanone derivative.

One established method is the diastereoselective reduction of a ketimine formed from 1-indanone and a chiral amine auxiliary. For instance, (R)-phenylglycine amide can be used as a chiral auxiliary to direct the metal-catalyzed hydrogenation of the resulting imine, leading to the synthesis of (S)-1-aminoindane with high enantiomeric excess. researchgate.net

Another approach is the enantioselective reduction of the 1-indanone carbonyl group itself. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a powerful method for the enantioselective reduction of ketones to alcohols. This has been applied to indanone derivatives to produce chiral 1-indanols.

Furthermore, dynamic kinetic resolution (DKR) has been successfully applied to the synthesis of chiral aminoindanes. This process combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, allowing for theoretical yields of up to 100% of a single enantiomer.

The following table outlines some methods for introducing chirality into the indane ring system.

| Precursor | Method | Chiral Product | Key Feature |

| 1-Indanone | Diastereoselective reduction of ketimine with chiral auxiliary (e.g., (R)-phenylglycine amide) | Chiral 1-Aminoindane | Use of a recoverable chiral auxiliary to direct stereochemistry. researchgate.net |

| 1-Indanone | Enantioselective CBS reduction | Chiral 1-Indanol | Catalytic asymmetric reduction of a ketone. |

| Racemic 1-Aminoindan | Dynamic Kinetic Resolution (DKR) | Enantiopure 1-Aminoindan | Combination of enzymatic resolution and in-situ racemization. |

Reaction Mechanisms and Kinetic Studies

The reaction mechanisms for the transformations of 2,3-dihydro-1H-inden-5-amine hydrochloride are generally consistent with well-established principles in organic chemistry. However, specific kinetic studies on this particular molecule are not widely reported in the literature.

Halogenation and Functionalization Mechanisms: The mechanism of electrophilic aromatic halogenation proceeds via the formation of a sigma complex (arenium ion), where the electrophile attacks the electron-rich benzene ring. The stability of this intermediate determines the regioselectivity. For 5-aminoindan, the amino group stabilizes the positive charge in the ortho and para positions, directing the substitution to these sites.

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction, involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgyoutube.comlibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a bromo-aminoindan derivative) to form a palladium(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. pitt.eduresearchgate.net

Cyclopentane Ring Transformation Mechanisms: The benzylic oxidation of the indane ring to an indanone with reagents like KMnO₄ is believed to proceed through a radical mechanism, initiated by the homolytic cleavage of a benzylic C-H bond. masterorganicchemistry.com

The Baeyer-Villiger oxidation mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl group of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgorganic-chemistry.org This is followed by the concerted migration of one of the alkyl groups to the adjacent oxygen atom, with the more substituted carbon atom generally having a higher migratory aptitude. nih.govorganic-chemistry.org

The reduction of the 1-indanone carbonyl with hydride reagents like NaBH₄ proceeds via the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

While these general mechanisms are well-understood, detailed kinetic analyses, including the determination of rate constants and activation energies for the reactions of 2,3-dihydro-1H-inden-5-amine hydrochloride, would require specific experimental investigation.

Advanced Analytical Characterization of 2,3 Dihydro 1h Inden 5 Amine Hydrochloride and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of molecules. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the atomic connectivity and functional groups present in 2,3-Dihydro-1H-inden-5-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

For 2,3-Dihydro-1H-inden-5-amine (also known as 5-aminoindan), the free base of the hydrochloride salt, ¹H NMR spectroscopy reveals characteristic signals for the aliphatic and aromatic protons. The aliphatic protons of the five-membered ring typically appear as multiplets. The protons at the C1 and C3 positions (benzylic) are expected around 2.8 ppm, while the C2 protons appear as a quintet around 2.0 ppm. The aromatic protons on the benzene (B151609) ring show distinct splitting patterns based on their substitution.

In the hydrochloride salt form, the presence of the -NH₃⁺ group would lead to a downfield shift of adjacent aromatic protons due to its electron-withdrawing nature. The amine protons themselves would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. nih.govchemicalbook.com For 5-aminoindan (B44798), the aliphatic carbons (C1, C2, C3) resonate in the upfield region of the spectrum, while the aromatic carbons appear in the downfield region. nih.govchemicalbook.com The carbon atom attached to the amino group (C5) is significantly influenced by the nitrogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dihydro-1H-inden-5-amine Note: Data is for the free base (5-aminoindan). The hydrochloride salt would exhibit shifts, particularly for the aromatic protons and the C5 carbon.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | ~2.8 (t) | ~33 |

| C2 | ~2.0 (quint) | ~25 |

| C3 | ~2.8 (t) | ~32 |

| C4 | ~6.9 (d) | ~112 |

| C5 | - | ~145 |

| C6 | ~6.6 (dd) | ~115 |

| C7 | - | ~125 |

| C8 (bridgehead) | - | ~147 |

| C9 (bridgehead) | - | ~131 |

| NH₂ | variable | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective tool for identifying the presence of specific functional groups.

The IR spectrum of 2,3-Dihydro-1H-inden-5-amine is characterized by several key absorption bands. nih.govnist.gov

N-H Stretching: For the primary amine (-NH₂), two bands are typically observed in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the indane ring structure appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is found in the 1250-1360 cm⁻¹ region.

For the hydrochloride salt, the N-H stretching region would be significantly different, showing broad and strong absorptions for the ammonium (B1175870) ion (-NH₃⁺) typically in the 2800-3200 cm⁻¹ range, often overlapping with C-H stretches.

Table 2: Key IR Absorption Bands for 2,3-Dihydro-1H-inden-5-amine

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Aromatic C-N | Stretching | 1250 - 1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The chromophore in 2,3-Dihydro-1H-inden-5-amine is the substituted benzene ring. Aromatic systems exhibit characteristic π → π* transitions. For aniline (B41778) and its derivatives, typical absorption maxima are observed around 230-240 nm and 280-290 nm. The presence of the amino group, an auxochrome, on the benzene ring influences the position and intensity of these absorption bands.

The spectrum of the hydrochloride salt would be expected to show a hypsochromic (blue) shift compared to the free base. This is because protonation of the amino group reduces its electron-donating resonance effect on the aromatic ring, leading to electronic transitions that require higher energy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the parent ion, which is a definitive confirmation of the compound's identity. For 2,3-Dihydro-1H-inden-5-amine (C₉H₁₁N), the calculated monoisotopic mass is 133.089149 Da. nih.gov HRMS analysis of a sample would be expected to yield a molecular ion peak [M+H]⁺ at m/z 134.09677, confirming this elemental composition over other possibilities with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion from HRMS), which is then subjected to fragmentation. The resulting fragment ions are analyzed to provide detailed structural information.

For 2,3-Dihydro-1H-inden-5-amine, the fragmentation pattern would be characteristic of the indane structure. nih.gov The molecular ion (m/z 133 for the free base) is typically observed. nih.govnist.gov A common fragmentation pathway for indane derivatives involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a retro-Diels-Alder (rDA) type reaction, leading to a significant fragment ion. Another prominent fragmentation would be the loss of a hydrogen atom to form a stable cation. Analysis of these fragmentation pathways allows for the unambiguous confirmation of the indane core structure and the position of the amino substituent. Studies on related aminoindanes confirm that the molecular ion is typically strong and fragmentation patterns are useful for distinguishing between isomers. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the target compound from impurities, byproducts, or related substances. The choice of chromatographic technique is dictated by the properties of the compound and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of non-volatile compounds like 2,3-Dihydro-1H-inden-5-amine hydrochloride. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this type of aromatic amine.

The method's principle involves injecting a sample solution into a mobile phase that is pumped through a column packed with a stationary phase. Components in the sample separate based on their differential partitioning between the two phases. A UV detector is commonly employed for detection, as the indane ring possesses a strong chromophore. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For quantitative analysis, the concentration of the analyte is determined by comparing its peak area to that of a certified reference standard. nih.gov

Method validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the method is reliable, accurate, and reproducible. nih.gov Key validation parameters include linearity, precision, accuracy, stability, and the limits of detection (LOD) and quantification (LOQ). jocpr.com Linearity is confirmed across a range of concentrations, typically showing a correlation coefficient (R²) greater than 0.99. nih.govresearchgate.net Precision is assessed through repeatability and intermediate precision, with relative standard deviation (RSD) values typically below 2%. researchgate.net

Table 1: Typical HPLC Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate) nih.govjocpr.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at a specific wavelength (e.g., 285 nm) nih.gov |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Table 2: Example HPLC Validation Data

| Validation Parameter | Typical Result |

|---|---|

| Linearity (R²) | > 0.99 researchgate.net |

| Precision (%RSD) | < 2.0% nih.govresearchgate.net |

| Accuracy (Recovery) | 98.0% - 102.0% researchgate.net |

| LOD | 0.04 µg/mL jocpr.com |

| LOQ | 0.14 µg/mL jocpr.com |

| Solution Stability | Stable for at least 24 hours at room temperature jocpr.com |

The synthesis of active pharmaceutical ingredients (APIs) often involves the use of organic solvents, which may remain in the final product as volatile impurities. dergipark.org.tr Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the standard technique for identifying and quantifying these residual solvents. dergipark.org.trispub.com This is critical as such impurities can possess toxicity and affect the physicochemical properties of the API. dergipark.org.tr

In HS-GC, a solid or liquid sample is placed in a sealed vial and heated, allowing volatile compounds to partition into the gas phase (the headspace). A portion of this headspace gas is then injected into the GC system. taylorfrancis.com This technique prevents non-volatile matrix components, like the API itself, from contaminating the GC column. chromatographyonline.com Separation occurs in a capillary column, and detection is typically performed using a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. dergipark.org.trispub.com

The method can be validated to detect and quantify a wide range of solvents, such as methanol, ethanol, dichloromethane, and toluene, at levels compliant with regulatory requirements. dergipark.org.trispub.com

Table 3: Typical HS-GC Method Parameters for Residual Solvent Analysis

| Parameter | Typical Condition |

|---|---|

| GC System | Headspace Sampler with GC-FID dergipark.org.tr |

| Column | Capillary column suitable for volatile organics (e.g., BP 624, DB-VRX) ispub.comchromatographyonline.com |

| Carrier Gas | Nitrogen or Helium dergipark.org.trispub.com |

| Injector Temperature | 140 °C - 230 °C dergipark.org.trispub.com |

| Detector Temperature | 250 °C dergipark.org.trispub.com |

| Oven Program | Initial hold at 40 °C, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature ispub.com |

| Sample Preparation | API dissolved in a high-boiling solvent (e.g., DMSO, water) chromatographyonline.com |

While 2,3-Dihydro-1H-inden-5-amine hydrochloride is an achiral molecule, many of its important derivatives, such as (R)-2,3-Dihydro-1H-inden-1-amine and (S)-2,3-Dihydro-1H-inden-1-amine, are chiral. leyan.combldpharm.com For these chiral derivatives, it is crucial to determine the enantiomeric purity, as different enantiomers can exhibit distinct pharmacological activities.

Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK®), are widely used for this purpose. okstate.edu

Supercritical Fluid Chromatography (SFC) with a chiral column is an increasingly popular technique for enantiomeric separations, offering faster analysis and reduced solvent consumption compared to traditional HPLC. okstate.edu The method's effectiveness is demonstrated by its ability to achieve baseline separation of enantiomers, allowing for the calculation of enantiomeric excess (e.e.) with high accuracy. okstate.edu

Table 4: Example Chiral SFC Method Parameters for an Indane Derivative

| Parameter | Condition |

|---|---|

| Technique | Supercritical Fluid Chromatography (SFC) okstate.edu |

| Column | CHIRALPAK® AD-H okstate.edu |

| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., Ethanol with 0.2% DEA) okstate.edu |

| Temperature | 35 °C okstate.edu |

| Detection | UV at 220 nm okstate.edu |

| Result | Baseline separation of (R) and (S) enantiomers okstate.edu |

| Enantiomeric Excess | > 99% achievable okstate.edu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid state. While its availability depends on the ability to grow a suitable single crystal, the resulting data provides definitive proof of structure.

The technique involves directing a beam of X-rays onto a crystal. The electrons in the crystal's atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the precise positions of each atom in the crystal lattice, yielding detailed information about bond lengths, bond angles, and torsional angles. researchgate.net

For a hydrochloride salt like 2,3-Dihydro-1H-inden-5-amine hydrochloride, a crystal structure would confirm the protonation site (the amine group), reveal the conformation of the indane ring system, and describe the intermolecular interactions, such as hydrogen bonds involving the chloride ion, that stabilize the crystal packing. researchgate.net This information is invaluable for understanding the compound's physical properties and for computational modeling studies. Although a specific structure for the title compound is not publicly available, the methodology is standard for related small organic molecules. researchgate.netresearchgate.net

Table 5: Representative Data from an X-ray Crystallography Study

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P-1 or C2/c researchgate.netresearchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) researchgate.net |

| Molecules per Unit Cell (Z) | e.g., 8 researchgate.net |

| Calculated Density | g/cm³ researchgate.net |

| Refinement R-factor | < 0.10 researchgate.net |

| Key Findings | Atomic coordinates, bond lengths, bond angles, hydrogen bonding network researchgate.netnih.gov |

Computational and Theoretical Studies of 2,3 Dihydro 1h Inden 5 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are instrumental in determining the fundamental electronic properties and the three-dimensional arrangement of atoms in a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to yield information about molecular orbitals, electron density distribution, and the energies of different molecular conformations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For a molecule like 2,3-dihydro-1H-inden-5-amine, DFT can be employed to optimize its geometry, revealing the most stable arrangement of its atoms.

Key parameters that can be determined using DFT include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles for the most stable conformation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Electron Density and Electrostatic Potential: These calculations can map the electron-rich and electron-poor regions of the molecule, which is vital for understanding intermolecular interactions.

Charge Distribution: Methods like Mulliken population analysis can assign partial charges to each atom, offering insights into the molecule's polarity and reactive sites.

In studies of similar molecules, such as substituted indoles and anilines, DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) have been shown to provide reliable predictions of these properties. For 2,3-dihydro-1H-inden-5-amine, DFT would likely predict a non-planar structure for the dihydroindenyl group, with the amine group influencing the electronic distribution in the aromatic ring.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 5-Aminoindan (B44798)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

Note: The values in this table are illustrative and based on typical results for similar aromatic amines. Actual calculated values would require a specific DFT study.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate results, though often at a greater computational expense than DFT.

For 2,3-dihydro-1H-inden-5-amine hydrochloride, ab initio calculations would be particularly useful for:

Conformational Analysis: Precisely calculating the energy differences between various conformers of the molecule, such as different puckering conformations of the five-membered ring.

Intermolecular Interactions: Studying the interactions between the 2,3-dihydro-1H-inden-5-ammonium cation and the chloride anion, including the nature and strength of hydrogen bonds.

Ab initio methods are often used as a benchmark for DFT results. For instance, a study on indole and 5-aminoindole utilized both Hartree-Fock and DFT methods to calculate molecular geometry and vibrational frequencies, finding that DFT (specifically the B3LYP functional) provided results in better agreement with experimental data. ambeed.com This highlights the synergy between different computational approaches.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

The amine group is a key functional group that dictates much of the reactivity of 2,3-dihydro-1H-inden-5-amine. Computational studies can elucidate various aspects of its reactivity:

Protonation and Basicity: The proton affinity of the amine nitrogen can be calculated to predict the pKa of the conjugate acid. This is crucial for understanding its behavior in biological systems.

Nucleophilicity: The reactivity of the amine as a nucleophile can be modeled in various reactions, such as alkylation or acylation. Computational methods can determine the activation energies for these reactions, providing insights into their kinetics.

Redox Properties: The ionization potential and electron affinity, which can be derived from HOMO and LUMO energies, provide information about the ease with which the molecule can be oxidized or reduced.

For example, computational studies on substituted amines have used DFT to characterize the energetics of their reactions with molecules like CO2, demonstrating how functional groups can tune reaction energies.

The indane scaffold itself can undergo various chemical transformations. Computational studies can provide detailed mechanistic insights into these reactions:

Electrophilic Aromatic Substitution: The position of the amine group on the aromatic ring directs the outcome of electrophilic substitution reactions. DFT calculations of the stability of the intermediate carbocations (sigma complexes) can predict the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts reactions. The electron-donating nature of the amine group is expected to activate the aromatic ring towards electrophilic attack, primarily at the ortho and para positions.

C-H Activation: There is growing interest in the direct functionalization of C-H bonds. Computational studies can model the pathways of metal-catalyzed C-H activation on the indane ring, helping to understand the role of the catalyst and directing groups. For instance, palladium-catalyzed C-H functionalization of aryl amines has been studied computationally to elucidate the reaction mechanism.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Nitration of 5-Aminoindan

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Product Distribution |

|---|---|---|

| C4 (ortho to amine) | 15.2 | Major |

| C6 (ortho to amine) | 16.5 | Minor |

Note: This table is for illustrative purposes. The values represent a plausible outcome based on the directing effects of an amino group.

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of various spectroscopic data, which can be invaluable for the identification and characterization of compounds.

For 2,3-dihydro-1H-inden-5-amine hydrochloride, the following spectroscopic parameters can be calculated:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. mdpi.com These predictions are crucial for assigning peaks in experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities can be calculated. These theoretical spectra, when compared with experimental data, aid in the assignment of vibrational modes to specific molecular motions. For related molecules like 5-aminoquinoline, DFT calculations have been successfully used to assign the fundamental vibrational modes observed in FTIR and FT-Raman spectra. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This can help in understanding the electronic structure and chromophores within the molecule.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for 5-Aminoindan

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | 32.5 | 32.1 |

| C2 | 25.8 | 25.4 |

| C3 | 33.1 | 32.7 |

| C3a | 145.2 | 144.8 |

| C4 | 112.9 | 112.5 |

| C5 | 146.8 | 146.3 |

| C6 | 115.4 | 115.0 |

| C7 | 124.6 | 124.2 |

Note: This table illustrates the typical level of agreement that can be achieved between DFT-predicted and experimental NMR data. The specific values are hypothetical.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the behavior of molecules at an atomic level. mdpi.com These techniques provide valuable insights into the conformational landscape of a molecule, which describes the various spatial arrangements of its atoms. Understanding the conformational preferences of 2,3-Dihydro-1H-inden-5-amine hydrochloride is crucial for elucidating its structure-activity relationships and its interactions with biological targets.

In the context of 2,3-Dihydro-1H-inden-5-amine hydrochloride, molecular modeling would begin with the construction of a three-dimensional model of the molecule. This model can then be subjected to energy minimization to find its most stable, low-energy conformation. Following this, molecular dynamics simulations can be performed to explore the molecule's conformational space. These simulations track the trajectories of all atoms in the system over time, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates.

The simulation would reveal the preferred puckering of the five-membered cyclopentane (B165970) ring in the indan core and the rotational freedom around the C-N bond of the amine group. The hydrochloride salt form would also be a critical factor in the simulation, as the protonated amine group would exhibit different interactions and conformational preferences compared to its free base form.

The results of such simulations can be analyzed to generate data on various structural parameters, such as dihedral angles, bond lengths, and bond angles, over the course of the simulation. This information can be used to construct a Ramachandran-like plot for specific dihedral angles to visualize the allowed and disallowed conformational regions. Furthermore, the simulations can identify the most populated conformational states and the energy barriers between them.

Table 1: Key Dihedral Angles for Conformational Analysis of 2,3-Dihydro-1H-inden-5-amine Hydrochloride

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| C1-C2-C3-C3a | Puckering of the cyclopentane ring | Envelope, Twist |

| C4-C5-N-H | Orientation of the amine group | -60, 60, 180 |

| C7a-C1-C2-C3 | Planarity of the indan system | Near 0 (for a planar ring) |

Table 2: Hypothetical Energy Profile of Cyclopentane Ring Puckering

| Conformation | Relative Energy (kcal/mol) | Population (%) |

| Envelope | 0.0 | 60 |

| Twist | 1.2 | 35 |

| Planar (Transition State) | 5.0 | <5 |

These computational approaches are instrumental in modern drug discovery and development, offering a detailed understanding of a molecule's dynamic behavior and its potential interactions with biological systems. mdpi.com

Applications of 2,3 Dihydro 1h Inden 5 Amine Hydrochloride As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The structural motif of 2,3-dihydro-1H-inden-5-amine is present in numerous biologically active compounds, making its hydrochloride salt a key intermediate in medicinal chemistry and drug discovery. The primary amino group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Research Findings:

Derivatives of the indane amine core are integral to the synthesis of important pharmaceuticals. For instance, the closely related compound, 2,3-dihydro-1H-inden-1-amine, is a crucial intermediate in the preparation of rasagiline, a medication used for the treatment of Parkinson's disease google.com. Another example is 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, which acts as a reagent in the synthesis of certain quinolinone compounds developed for treating airway disorders chemicalbook.com.

The versatility of the indane amine scaffold is further demonstrated by the use of N-(2,3-dihydro-1H-inden-5-yl)carbonohydrazonoyl dicyanide as a starting material for a variety of heterocyclic compounds, including pyrazole, pyrimidine, and quinazoline (B50416) derivatives scilit.com. These resulting molecules have shown potent anti-inflammatory activity scilit.com. This highlights the potential of 2,3-dihydro-1H-inden-5-amine hydrochloride to serve as a precursor for a wide array of bioactive heterocyclic systems. The amino group can be readily diazotized and converted to other functional groups or used in condensation reactions to form imines, amides, and other nitrogen-containing heterocycles. A related compound, 3-(4-aminophenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-amine, is noted as a key building block for constructing complex heterocyclic compounds scilit.comlookchem.com.

Utility in Materials Science Research (e.g., polymer precursors, functional materials)

The rigid and robust nature of the indane ring system, coupled with the functionalizable amino group, makes 2,3-dihydro-1H-inden-5-amine hydrochloride an attractive monomer for the development of advanced materials. Its incorporation into polymer chains can impart desirable thermal and mechanical properties.

Research Findings:

While direct studies on the use of 2,3-dihydro-1H-inden-5-amine hydrochloride in materials science are not extensively documented, the applications of analogous compounds provide strong evidence of its potential. For example, 1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine, a diamine derivative of indane, is utilized as a monomer in the formation of membranes and has applications in mesoporous and polyimide materials biosynth.com. Polyimides are known for their high thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for applications in the aerospace and electronics industries.

The hydrochloride form of amine-containing monomers is often used directly in polymerization reactions. Studies on the polymerization of other primary amine-based monomers, such as 2-aminoethyl methacrylate (B99206) hydrochloride, have shown that the salt form allows for controlled living radical polymerization, a powerful technique for creating well-defined polymer architectures researchgate.net. This suggests that 2,3-dihydro-1H-inden-5-amine hydrochloride could be a viable monomer for similar controlled polymerization processes, leading to the creation of novel functional polymers with unique properties conferred by the indane moiety.

Development of Catalysts and Ligands Incorporating the Indane Amine Scaffold

The design of effective catalysts and ligands is a cornerstone of modern chemical synthesis. The stereochemically defined structure of the indane backbone, combined with the coordinating ability of the amino group, makes 2,3-dihydro-1H-inden-5-amine hydrochloride a promising candidate for the development of novel catalytic systems.

Research Findings:

Although specific examples of catalysts derived directly from 2,3-dihydro-1H-inden-5-amine hydrochloride are not prevalent in the literature, the principles of ligand design suggest its potential. The amino group can be functionalized to create bidentate or multidentate ligands that can coordinate with various transition metals. These metal-ligand complexes can then be employed as catalysts in a range of organic transformations, such as asymmetric hydrogenation, cross-coupling reactions, and oxidation reactions.

The broader class of amine-containing heterocyclic compounds has been successfully used in the synthesis of coordination polymers and catalysts rsc.org. For instance, ligands incorporating amine functionalities have been used to create metal-organic frameworks (MOFs) with interesting magnetic and fluorescent properties rsc.org. The rigid indane scaffold of 2,3-dihydro-1H-inden-5-amine hydrochloride could provide a robust and tunable platform for the synthesis of new ligands, leading to catalysts with enhanced activity, selectivity, and stability.

Advanced Fine Chemical and Specialty Chemical Synthesis

Beyond its role in the pharmaceutical and materials sectors, 2,3-dihydro-1H-inden-5-amine hydrochloride is a valuable starting material for the synthesis of a variety of fine and specialty chemicals. These are often complex molecules produced in smaller quantities for specific applications, such as in agrochemicals, fragrances, and electronic materials.

Research Findings:

The utility of indane amine derivatives in the production of fine chemicals is well-established. For example, 2,3-Dihydro-N,N-di-2-propyn-1-yl-1H-inden-1-amine is classified as a fine chemical and an important intermediate nih.gov. The synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride itself is an example of a multi-step process to create a specialty intermediate for further chemical production chemicalbook.com.

The chemical reactivity of the amino group in 2,3-dihydro-1H-inden-5-amine hydrochloride allows for its conversion into a wide range of other functional groups, thereby expanding its utility. It can be a precursor for the synthesis of dyes, photographic chemicals, and other specialty products where the specific properties of the indane ring system are advantageous. The hydrochloride salt ensures a stable and reliable source of the amine for these synthetic applications.

Green Chemistry Principles in the Synthesis and Application of 2,3 Dihydro 1h Inden 5 Amine Hydrochloride

Solvent Selection and Alternatives (e.g., Cyclopentyl Methyl Ether (CPME), neat reactions)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional ethereal solvents such as tetrahydrofuran (B95107) (THF), dioxane, and 1,2-dimethoxyethane (B42094) (DME) are widely used but possess undesirable characteristics, including the potential for peroxide formation and toxicity. wikipedia.org In the context of synthesizing amine hydrochlorides, green alternatives are actively sought.

Cyclopentyl Methyl Ether (CPME) has emerged as a promising alternative solvent. wikipedia.orgresearchgate.net Its favorable physicochemical properties make it a suitable medium for a variety of chemical transformations, including those used in the synthesis of amine derivatives. wikipedia.orgbohrium.com CPME exhibits a high boiling point (106 °C), low peroxide formation, and stability under both acidic and basic conditions. wikipedia.orgresearchgate.net Its hydrophobic nature also facilitates easier product extraction and solvent recovery from aqueous phases. wikipedia.org In syntheses involving the formation of amine hydrochloride salts, the use of an acid-stable, nonpolar aprotic solvent is essential to precipitate the desired salt efficiently. acs.org CPME has been successfully employed for this purpose, allowing for the isolation of amine hydrochlorides in high purity and quantitative yields. acs.org

| Solvent | Boiling Point (°C) | Key Green Chemistry Advantages | Relevant Applications in Amine Synthesis |

|---|---|---|---|

| Cyclopentyl Methyl Ether (CPME) | 106 | Low peroxide formation, high stability in acid/base, hydrophobic, forms azeotrope with water for easy removal. wikipedia.orgresearchgate.net | Precipitation of amine hydrochlorides, solvent for Grignard reactions, reductions, and Pd-catalyzed transformations. researchgate.netacs.org |

| Tetrahydrofuran (THF) | 66 | Water-soluble, which can complicate extractions. Prone to peroxide formation. wikipedia.org | Commonly used but less green alternative. wikipedia.org |

| Dioxane | 101 | Carcinogenic, water-soluble. researchgate.net | Commonly used but less green alternative. researchgate.net |

Neat Reactions , which are conducted without a solvent, represent another significant green chemistry strategy. This approach is particularly relevant in reactions like Friedel-Crafts acetylations. A reported synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a related compound, utilizes acetyl chloride as both the reagent and the solvent. researchgate.net This neat reaction avoids the use of halogenated solvents, which are often environmentally problematic. researchgate.net Such a strategy simplifies workup procedures, reduces solvent waste, and can lead to higher reaction concentrations, potentially improving reaction rates and throughput. researchgate.net

Catalyst Recycling and Immobilization Techniques

The use of recoverable and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and the reliance on often precious and toxic heavy metals.

Catalyst Immobilization: Immobilizing catalysts on solid supports is an effective strategy for facilitating their separation from the reaction mixture and enabling their reuse. This approach, known as heterogeneous catalysis, offers significant advantages in terms of process simplification and waste reduction. nih.gov

Polymer-Supported Catalysts: Primary amines can be immobilized on insoluble polystyrene resins through various linkages (ester, ether, or amide). nih.gov These supported catalysts can be used in reactions and then easily recovered by simple filtration, washed, and reused in subsequent batches. nih.gov

Enzyme Immobilization: For biocatalytic processes, enzymes can be immobilized on various supports, including metal-organic frameworks (MOFs). nih.gov This can be achieved by surface attachment via non-covalent interactions or by encapsulating the enzyme within the MOF structure during its synthesis. nih.gov Immobilization can enhance the stability of the enzyme against harsh conditions and allows for its recovery and reuse. nih.gov

| Technique | Description | Key Advantages | Example |

|---|---|---|---|

| Auxiliary Recycling | Chemical recovery and regeneration of a chiral auxiliary after its use in a stereoselective reaction. acs.org | Reduces waste, improves atom economy, lowers cost. acs.org | Recycling of the tert-butanesulfinyl group in amine synthesis. acs.org |

| Catalyst Immobilization on Polymers | Attaching a catalyst to an insoluble polymer support. nih.gov | Easy separation of catalyst from product via filtration, catalyst reusability. nih.gov | Primary amine catalysts on polystyrene resins. nih.gov |

| Enzyme Immobilization in MOFs | Encapsulating or attaching enzymes to Metal-Organic Frameworks. nih.gov | Enhanced catalyst stability, reusability, potential for controlled reaction environment. nih.gov | Cytochrome c immobilized in a MOF. nih.gov |

Waste Minimization and By-product Management

Minimizing waste and effectively managing by-products are central to the principles of green chemistry. This involves designing synthetic routes with high atom economy and developing methods to recycle or repurpose by-products.

One of the primary ways to minimize waste is through the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. The aforementioned recycling of the tert-butanesulfinyl group is a prime example of effective by-product management, where a stoichiometric auxiliary is nearly fully recovered and reused, thus minimizing waste. acs.org

The Gabriel synthesis, a classical method for preparing primary amines, is known for its poor atom economy, as it generates a stoichiometric amount of phthalyl by-products. rsc.org A greener approach involves designing the synthesis in a way that allows for the direct recycling of these by-products. By using 3,4-diphenylmaleic anhydride (B1165640) as a Gabriel reagent, the resulting coproduct after hydrolysis can be recovered and reused in the initial amidation step, creating a closed-loop process. rsc.org

Furthermore, avoiding the use of protecting groups, when possible, simplifies synthetic routes and reduces the number of steps, which in turn decreases waste generation. The use of neat reaction conditions, as described in the synthesis of a related indanamine derivative, also contributes to waste minimization by eliminating the need for solvents that would later require disposal or recycling. researchgate.net

Energy Efficiency in Reaction Design

The chemical industry is a major consumer of energy, and designing energy-efficient reactions is a key goal of green chemistry. abb.com Energy consumption in chemical processes is often linked to heating, cooling, separations, and running equipment like pumps. ui.ac.ir

Several strategies can be employed to improve the energy efficiency of syntheses like that of 2,3-dihydro-1H-inden-5-amine hydrochloride:

Solventless (Neat) Reactions: Conducting reactions without a solvent, as in the neat Friedel-Crafts acetylation, can significantly reduce energy consumption. researchgate.net This is because the energy required to heat and subsequently remove or recycle a solvent is eliminated.

Process Optimization in Amine Plants: In industrial-scale amine production, significant energy savings can be achieved through process engineering. For instance, in amine scrubbing units, which are used for gas sweetening but share principles with amine production, the application of multiple lean amine streams to the absorption column can reduce the amine circulation rate. ui.ac.ir This leads to a substantial reduction in the energy required for pumping and regeneration of the amine solution, with potential energy savings of over 10%. ui.ac.ir Similar principles of process intensification and optimization can be applied to the synthesis and purification stages of amine hydrochloride production.

Advanced Process Control: The use of modern process control systems, including variable speed drives for motors that power pumps and agitators, can match the energy input to the precise requirements of the reaction. abb.com A reduction in motor speed can lead to a disproportionately larger reduction in energy consumption. abb.com

By considering these green chemistry principles, the synthesis of 2,3-dihydro-1H-inden-5-amine hydrochloride can be made more sustainable, with reduced environmental impact, improved safety, and enhanced economic viability.

Future Research Directions and Emerging Opportunities

Development of Asymmetric Synthesis Strategies for Enantiomerically Pure Indane Amine Derivatives

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a molecule can have varied biological activities and effects. nih.gov Classical chemical synthesis often produces a racemic mixture, necessitating the development of stereospecific methods. nih.gov For indane amine derivatives, achieving enantiomeric purity is a key research goal.

Future strategies will likely focus on the direct catalytic asymmetric synthesis of α-chiral primary amines, which are highly valuable as building blocks for pharmaceuticals. rsc.org This approach is more atom-economical and cost-effective than methods requiring the manipulation of N-substituted substrates. rsc.org Key areas of development include:

Chiral Catalysts: The use of novel chiral catalysts, including transition-metal catalysts, for asymmetric hydrogenation or transfer hydrogenation is a promising route. mdpi.com Asymmetric hydrogenation of related N-heteroaromatics has proven to be one of the most direct and effective strategies for the enantioselective synthesis of similar cyclic amines. mdpi.com

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral substrates as starting materials to induce chirality in the final product. nih.gov

Asymmetric Reductive Amination: This technique represents a practical and effective method for producing enantiomerically pure amines and has been successfully applied to related cyclic structures. mdpi.com

Table 1: Comparison of Asymmetric Synthesis Approaches

| Synthesis Strategy | Description | Key Advantages |

|---|---|---|

| Chiral Catalysis | Employs a chiral catalyst to influence the stereochemical outcome of a reaction, converting an achiral starting material into a chiral product. nih.gov | High efficiency, potential for high enantioselectivity, catalytic nature reduces waste. |

| Chiral Pool Synthesis | Starts with an enantiomerically pure material, such as a natural product, and uses it to build the target molecule. nih.gov | Chirality is inherent from the start, often leading to predictable outcomes. |

| Asymmetric Reductive Amination | A direct method that combines an amine and a carbonyl compound to form an imine in situ, which is then asymmetrically reduced. mdpi.com | High atom economy, operational simplicity. |

Flow Chemistry Applications in Large-Scale Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing for the large-scale synthesis of active pharmaceutical ingredients (APIs). nih.goveuropa.eu This technology is particularly relevant for the industrial production of 2,3-Dihydro-1H-inden-5-amine hydrochloride, where safety, efficiency, and scalability are paramount.

The core benefits of flow chemistry stem from the use of microreactors or other continuous reactors, which have a high surface-area-to-volume ratio. almacgroup.com This allows for:

Precise control over reaction conditions like temperature and pressure. europa.euunimi.it

Rapid heat transfer, enabling the safe handling of highly exothermic reactions. europa.eualmacgroup.com

Efficient mixing of reactants. almacgroup.com

The ability to handle hazardous reagents and intermediates safely by generating them in situ and consuming them immediately. nih.govunimi.it

For large-scale production, flow systems can be scaled up by either increasing the run time, "numbering up" (running multiple reactors in parallel), or "sizing up" (using larger reactors). almacgroup.com This approach can reduce waste, simplify purification, and shorten production timelines compared to batch synthesis. ijprajournal.com The multi-step synthesis of various APIs has already been successfully demonstrated using flow technology. nih.gov

Bio-inspired Synthetic Approaches

Nature provides a vast inspiration for developing novel synthetic methodologies. Bio-inspired synthesis, particularly biocatalysis, is an emerging area that promises to deliver highly selective and sustainable routes to chiral amines. A key strategy in this domain is biomimetic chemocatalysis that draws inspiration from enzymatic transaminations. rsc.org

Enzymes like transaminases are highly efficient at producing chiral primary amines from keto acids in biological systems. Mimicking this process with chemical catalysts could provide a direct and highly enantioselective pathway to indane amine derivatives. This approach avoids the multiple steps often required in traditional chemical synthesis, aligning with the principles of green chemistry. rsc.org Research in this area would focus on designing and synthesizing catalysts that can replicate the active site and mechanism of these enzymes to achieve similar levels of efficiency and selectivity.

Exploration of New Functionalization Modalities

Expanding the chemical space around the 2,3-Dihydro-1H-inden-5-amine core requires the exploration of new ways to add or modify functional groups. Current research in amine chemistry points toward several innovative functionalization strategies.

Direct C–H Bond Functionalization: This strategy is highly attractive as it allows for the modification of the indane scaffold at positions that are typically unreactive. nih.gov New methods are being developed for the regioselective functionalization of cyclic amines, which could allow for the synthesis of novel α,α′-disubstituted indane amine derivatives. nih.gov

Deaminative Functionalization: This approach enables the direct conversion of the primary amine group into a wide range of other functionalities, such as bromides, chlorides, phosphates, and thioethers. nih.gov This provides a powerful tool for diversifying the molecular structure and exploring new biological activities. nih.gov

Chemical Grafting: The amine group can be used to graft the molecule onto the surface of inorganic materials, a technique used to create materials with new catalytic or adsorbent properties. mdpi.com While often applied in materials science, the principles could be adapted for creating novel molecular conjugates.

Table 2: Emerging Functionalization Techniques for Amines

| Functionalization Method | Description | Potential Application for Indane Amines |

|---|---|---|

| α-C–H Bond Functionalization | A strategy to directly replace a C-H bond adjacent to the nitrogen atom with a new functional group. nih.gov | Creation of novel derivatives with substitution on the indane ring itself. |

| Deaminative Interconversion | A process that directly converts the primary amine into other functional groups via a deaminative radical formation. nih.gov | Rapid diversification of the amine functionality to produce a library of analogs. |

| Chemical Grafting | Covalently attaching the amine molecule to a surface, such as silica (B1680970) or metal oxides. mdpi.com | Development of novel materials or probes based on the indane scaffold. |

Integration with Automated Synthesis and Machine Learning in Chemical Discovery

The future of chemical synthesis and drug discovery lies in the synergy between automation and artificial intelligence. researchgate.net For the discovery of new indane amine derivatives, this integration can create a powerful design-build-test-learn cycle. researchgate.net

Automated Synthesis Platforms: Robotic systems can perform chemical reactions with high precision and throughput, significantly accelerating the synthesis of compound libraries. researchgate.netucla.edu These platforms can be coupled with flow chemistry systems for even greater efficiency and scalability. researchgate.net

Machine Learning (ML) in Synthesis Planning: AI and ML algorithms can analyze vast amounts of chemical reaction data from literature to predict reaction outcomes and propose novel synthetic routes. nih.govrsc.org These tools can identify more efficient or higher-yielding pathways than those devised by human experts. nih.gov

Accelerated Discovery: By combining automated synthesis with ML-driven design, researchers can rapidly screen large numbers of indane amine derivatives for desired properties. researchgate.net The experimental data from these high-throughput screens can then be fed back into the ML models to refine predictions and guide the next round of synthesis, creating a self-optimizing discovery engine. researchgate.netucla.edu

This integrated approach has the potential to dramatically reduce the time and cost associated with discovering new molecules and optimizing synthetic processes. researchgate.net

常见问题

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of 2,3-dihydro-1H-inden-5-amine hydrochloride?

- Methodological Answer :

- 1H-NMR : Characteristic peaks include aromatic protons (δ 7.95–8.32 ppm) and aliphatic protons (δ 2.07–4.32 ppm), with splitting patterns reflecting the dihydroindenyl scaffold and amine hydrochloride moiety .

- Mass Spectrometry (ESI+) : A molecular ion peak at m/z 273.0 ([M+H]+) confirms the molecular weight .

- SMILES/InChI Validation : Cross-referencing with canonical SMILES (e.g.,

C1CC2=C(C1)C=C(C=C2)N.Cl) and InChI keys (e.g.,DLYRFJDJKGGVKT-UHFFFAOYSA-N) ensures structural accuracy .

Q. What safety protocols are critical during laboratory handling of this compound?

- Methodological Answer :

- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid environmental release. Neutralize acidic residues with sodium bicarbonate .

- Storage : Store in sealed containers under dry, ventilated conditions to prevent hygroscopic degradation .

Q. How can researchers synthesize 2,3-dihydro-1H-inden-5-amine hydrochloride from precursor intermediates?

- Methodological Answer :

- Nitro Reduction : Start with 6-nitro-2,3-dihydro-1H-inden-5-amine. Reduce the nitro group using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

- Acidification : Treat the free amine with HCl in a solvent like ethanol to form the hydrochloride salt .

- Purification : Recrystallize from ethanol or use column chromatography (hexane:EtOAc, 4:1) to isolate the product .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in 2,3-dihydro-1H-inden-5-amine hydrochloride during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA) with mobile phases like hexane/isopropanol for enantiomer separation .

- Stereochemical Analysis : Compare optical rotation or circular dichroism (CD) spectra with reference standards for (R)- and (S)-enantiomers (CAS 10305-73-4 and 49212-81, respectively) .

Q. How can researchers address discrepancies in NMR data for dihydroindenyl derivatives?

- Methodological Answer :

- Solvent Effects : DMSO-d₆ may cause peak broadening for NH/amine protons; compare with CDCl₃ or D₂O-exchanged spectra .

- Dynamic Effects : Conformational flexibility in the dihydroindene ring can split aliphatic proton signals. Use variable-temperature NMR to resolve overlapping peaks .

Q. What analytical methods quantify degradation products or synthetic byproducts in this compound?

- Methodological Answer :

- HPLC-DAD/UV : Use a C18 column (e.g., Waters XBridge) with a gradient of acetonitrile/0.1% TFA in water. Monitor at 254 nm for aromatic byproducts .

- LC-MS/MS : Detect trace impurities (e.g., over-reduced indene derivatives) via MRM transitions targeting m/z 273 → 133 (parent → indene fragment) .

Q. How does the hydrochloride salt form influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility Testing : Compare solubility in polar (water, methanol) vs. nonpolar solvents (DCM). The hydrochloride salt enhances aqueous solubility but may reduce stability in basic conditions .

- Acid-Base Stability : Conduct pH-dependent degradation studies (e.g., 0.1 M HCl vs. NaOH at 37°C) to identify optimal storage conditions .